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molecular formula C6H9N3 B098446 4,6-Dimethylpyridazin-3-amine CAS No. 17258-21-8

4,6-Dimethylpyridazin-3-amine

Cat. No. B098446
M. Wt: 123.16 g/mol
InChI Key: XYAZKWZBYYIWQY-UHFFFAOYSA-N
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Patent
US08492379B2

Procedure details

A solution of alkylated salt 2 (2.58 g, 9.65 mmol) in 20% aqueous NaOH solution (29.0 mmol) was heated at reflux for 16 h. The crude reaction mixture was evaporated to dryness and purified by silica gel column chromatography (CHCl3/MeOH, 10:1 (v/v), as eluent), to yield 3 (1.1 g, 93%) as a pale, brown powder; mp: 123-126° C. 1H NMR (CDCl3, 300 MHz) δ: 2.13 (s, 3H), 2.50 (s, 3H), 6.93 (s, 1H). Mass Spectrum: CI, m/z 124 (M+1).
Name
salt 2
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH3:20])[C:5]2[N:6](C=[N+](CC(=O)C3C=CC=CC=3)[N:10]=2)[N:7]=1.[OH-].[Na+]>>[CH3:20][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[N:6][C:5]=1[NH2:10] |f:1.2|

Inputs

Step One
Name
salt 2
Quantity
2.58 g
Type
reactant
Smiles
CC=1C=C(C=2N(N1)C=[N+](N2)CC(C2=CC=CC=C2)=O)C
Name
Quantity
29 mmol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (CHCl3/MeOH, 10:1 (v/v), as eluent)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=NC(=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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